Uba5-IN-1 was developed as part of ongoing research into the UBA5 enzyme's function in cellular signaling pathways and its association with various diseases, particularly cancer. It is classified as a small molecule inhibitor, specifically targeting the E1 activating enzyme UBA5, which is involved in the conjugation of UFM1 to target proteins .
The synthesis of Uba5-IN-1 involves several steps typical for organic compounds, including the formation of key intermediates followed by purification. While specific synthetic routes are not detailed in the available literature, compounds of this nature typically employ techniques such as:
The synthesis must ensure that the compound retains its functional groups essential for biological activity against UBA5.
The molecular structure of Uba5-IN-1 can be represented in various formats, including linear structural formulas and three-dimensional models. The compound's significant features include:
Data from crystallography studies may provide insights into how this compound interacts at the molecular level with UBA5, although specific structural data for Uba5-IN-1 itself may not be fully elucidated yet .
Uba5-IN-1 primarily acts through competitive inhibition, where it binds to the active site of UBA5, preventing it from activating UFM1. The mechanism involves:
Further studies are needed to detail specific reaction kinetics and binding affinities beyond the reported IC50 value of 4.0 µM .
The mechanism of action for Uba5-IN-1 involves:
Experimental data supports that inhibition leads to decreased proliferation in cancer cell lines that overexpress UBA5, highlighting its potential therapeutic applications.
Uba5-IN-1 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide insights into thermal stability and degradation profiles.
Uba5-IN-1 has significant implications in scientific research, particularly in:
UBA5 serves as the exclusive E1-activating enzyme for Ubiquitin-fold modifier 1 (UFM1), initiating a conserved three-step enzymatic cascade essential for cellular homeostasis. The UFMylation pathway begins with UFM1 precursor processing by UFSP1/UFSP2 proteases to expose its C-terminal glycine (Gly83). UBA5 then activates UFM1 through ATP-dependent adenylation, forming a high-energy thioester bond between UFM1-Gly83 and UBA5's catalytic cysteine (Cys250). Activated UFM1 is subsequently transferred to the E2-conjugating enzyme UFC1, and finally to substrates via the E3 ligase UFL1 [4] [9]. This pathway is indispensable for endoplasmic reticulum (ER) proteostasis, ribosomal quality control, and DNA damage response. Disruption of UBA5 function impairs ER-phagy and sensitizes cells to ER stress-induced apoptosis, underscoring its non-redundant biological role [2] [4].
Structural analyses reveal UBA5's unique architecture among E1 enzymes. Unlike canonical E1s (e.g., ubiquitin-activating enzyme Uba1), UBA5 lacks distinct FCCH/SCCH domains and instead operates as a homodimer with a minimalist domain organization [3]. Key functional domains include:
Table 1: Structural and Functional Domains of UBA5
Domain/Motif | Location | Function | Key Residues/Features |
---|---|---|---|
Adenylation Domain | N-terminal (57-329) | Binds ATP/Mg²⁺ and UFM1; catalyzes adenylation | ATP-binding pocket; Rossmann fold |
Catalytic Cysteine | Cys250 | Forms thioester bond with activated UFM1 | Positioned within α-helical motif |
UFM1-Interacting Seq (UIS) | 334-346 | Binds UFM1 via trans-binding mechanism | Hydrophobic residues; His336 critical for UFM1 interaction |
UFC1-Binding Seq (UBS) | 392-404 | Mediates E2 recruitment via hydrophobic interactions | L397/M401/M404 form UFC1 binding pocket |
Dimerization Interface | Central β-sheet | Stabilizes homodimer; essential for UFM1 activation | Facilitates cooperative ATP binding |
The catalytic mechanism involves:
UBA5 exhibits a unique phylogenetic distribution, appearing only in multicellular eukaryotes (metazoans and plants) and absent in fungi and prokaryotes [4] [9]. This correlates with UFM1's emergence as a specialized modifier for complex cellular functions. Mechanistically, UBA5 bridges ancestral E1-like enzymes (ThiF/MoeB) and canonical E1s:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3